2-(4-chlorophenyl)-5-(2,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
2-(4-Chlorophenyl)-5-(2,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a pyrazolo-pyrazinone derivative characterized by a bicyclic heteroaromatic core substituted with a 4-chlorophenyl group at position 2 and a 2,4-dimethylbenzyl group at position 3. This compound belongs to a class of nitrogen-containing heterocycles known for diverse pharmacological activities, including kinase inhibition and metabolic stability .
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-[(2,4-dimethylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O/c1-14-3-4-17(15(2)11-14)13-24-9-10-25-20(21(24)26)12-19(23-25)16-5-7-18(22)8-6-16/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYBNPXEXHKNFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-5-(2,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The structural formula of the compound is represented as follows:
This compound features a chlorophenyl substituent and a dimethylbenzyl group, which are critical for its biological interactions. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Properties
Research has indicated that compounds within the pyrazolo[1,5-a]pyrazine class exhibit significant anticancer activity. For instance, derivatives similar to This compound have shown promising results against various cancer cell lines. Studies indicate that such compounds can induce apoptosis and inhibit cell proliferation in cancer cells through mechanisms involving:
- Inhibition of cell cycle progression
- Induction of oxidative stress
- Activation of apoptotic pathways
A study demonstrated that a related compound exhibited IC50 values in the micromolar range against breast cancer cells, highlighting the potential efficacy of this class of compounds in oncology .
Antimicrobial Activity
The antimicrobial properties of pyrazolo[1,5-a]pyrazines have also been documented. The compound has shown activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways. A comparative analysis revealed:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
This data suggests that the compound could serve as a lead structure for developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, the compound may possess anti-inflammatory properties. Research indicates that similar pyrazolo compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. This activity is crucial for managing conditions characterized by chronic inflammation.
The biological activities of This compound can be attributed to its ability to interact with specific biological targets:
- Enzyme inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.
- Receptor modulation : Interaction with cellular receptors can alter signaling pathways related to cell growth and immune response.
- DNA interaction : Some studies suggest that pyrazolo compounds may intercalate into DNA or inhibit topoisomerases, leading to cytotoxic effects in cancer cells.
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazolo compounds:
- Case Study on Cancer Treatment : A clinical trial involving a derivative showed significant tumor reduction in patients with advanced melanoma after treatment with a pyrazolo-based regimen.
- Antibacterial Efficacy : In vitro studies demonstrated that a related compound effectively reduced bacterial load in infected wounds in animal models.
- Anti-inflammatory Applications : A study reported that patients with rheumatoid arthritis experienced reduced symptoms after administration of a pyrazolo derivative over six weeks.
Comparison with Similar Compounds
Structural Insights :
- The 4-chlorophenyl group at position 2 is a common motif in bioactive compounds, contributing to π-π stacking interactions in target binding .
Pharmacokinetic and Metabolic Properties
- Metabolic Stability : Unlike acyclic β-amidomethyl vinyl sulfones, the dihydropyrazolo[1,5-a]pyrazin-4(5H)-one core (shared by the target compound) shows resistance to glutathione (GSH) adduct formation, suggesting reduced susceptibility to metabolic degradation .
- Solubility : Analogs with polar substituents (e.g., hydroxymethyl or methoxy groups) exhibit improved aqueous solubility (e.g., logSw = -3.59 for 5-[(4-chlorophenyl)methyl]-2-(2-methoxyphenyl)) compared to the target compound, which has higher lipophilicity (estimated logP ~3.5) .
Anticancer Activity:
Antimicrobial and Herbicidal Activity:
- Triazole-Linked Derivatives: Compounds like 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidines show herbicidal and antifungal activity, suggesting that the target compound’s pyrazinone core could be modified for agrochemical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
